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Compound of Interest

Compound Name:
2-Methoxy-4-

(trifluoromethyl)benzaldehyde

Cat. No.: B141575 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methoxy-4-(trifluoromethyl)benzaldehyde, a key intermediate in various synthetic

applications. This document details expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for

data acquisition.

Physicochemical Properties
Property Value

Molecular Formula C₉H₇F₃O₂

Molecular Weight 204.15 g/mol [1]

CAS Number 132927-09-4

Appearance White Solid-Crystalline[1]

Melting Point 51-55 °C[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally-derived NMR data for 2-Methoxy-4-(trifluoromethyl)benzaldehyde is

not readily available in the public domain. However, based on the analysis of structurally similar

compounds, including substituted benzaldehydes, the following chemical shifts can be

predicted.

¹H NMR (Predicted)

Chemical Shift (δ, ppm) Multiplicity Assignment

~10.3 Singlet Aldehydic proton (-CHO)

~7.8-8.0 Multiplet Aromatic protons

~7.2-7.4 Multiplet Aromatic protons

~3.9 Singlet Methoxy protons (-OCH₃)

¹³C NMR (Predicted)

Chemical Shift (δ, ppm) Assignment

~190 Carbonyl carbon (C=O)

~160 Aromatic carbon attached to -OCH₃

~120-140 Aromatic carbons

~120-130 (quartet) Trifluoromethyl carbon (-CF₃)

~56 Methoxy carbon (-OCH₃)

Infrared (IR) Spectroscopy
The IR spectrum of 2-Methoxy-4-(trifluoromethyl)benzaldehyde is characterized by the

following absorption bands, indicating the presence of key functional groups. Aromatic

compounds typically show a C-H stretching absorption at 3030 cm⁻¹ and a series of peaks in

the 1450 to 1600 cm⁻¹ range.
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Wavenumber (cm⁻¹) Intensity Assignment

~3050-3100 Weak-Medium Aromatic C-H Stretch

~2850-2950 Weak-Medium
Aliphatic C-H Stretch (in -

OCH₃)

~2750 & ~2850 Weak
Aldehyde C-H Stretch (Fermi

doublet)

~1700 Strong
Carbonyl (C=O) Stretch of

aldehyde

~1600, ~1480 Medium-Strong Aromatic C=C Bending

~1250 Strong Aryl-O Stretch (asymmetric)

~1100-1300 Strong C-F Stretch

~1020 Medium Aryl-O Stretch (symmetric)

An available transmission infrared spectrum for 2-Methoxy-4-(trifluoromethyl)benzaldehyde
can be found on SpectraBase.[2]

Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding

to its molecular weight. The fragmentation pattern would be influenced by the substituted

benzaldehyde structure.

m/z Interpretation

~204 Molecular ion [M]⁺

~203 [M-H]⁺

~185 [M-H-H₂O]⁺ or [M-F]⁺

~175 [M-CHO]⁺

~157 [M-CHO-H₂O]⁺

~135 [M-CF₃]⁺
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Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy
Sample Preparation:

Weigh 5-10 mg of 2-Methoxy-4-(trifluoromethyl)benzaldehyde.

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a

clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[3]

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.[3]

Data Acquisition (¹H NMR):

Pulse Angle: 30-45°.[3]

Acquisition Time: 2-4 seconds.[3]

Relaxation Delay: 1-5 seconds.[3]

Number of Scans: 8-16.[3]

Data Processing:

Apply Fourier transform to the Free Induction Decay (FID).

Phase correct the spectrum.
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Calibrate the chemical shift scale using the TMS peak at 0 ppm.

Integrate the peaks to determine proton ratios.

Analyze splitting patterns and coupling constants.[3]

Infrared (IR) Spectroscopy
Sample Preparation:

For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a

small amount of the solid directly on the ATR crystal.

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry

potassium bromide and pressing it into a thin disk.

A thin film can also be prepared by dissolving the sample in a volatile solvent (e.g.,

dichloromethane), applying the solution to an IR-transparent window (e.g., NaCl), and

allowing the solvent to evaporate.[2]

Data Acquisition:

Place the sample in the IR spectrometer.

Acquire a background spectrum of the empty sample holder (or pure KBr pellet).

Acquire the sample spectrum. The instrument software will automatically subtract the

background.

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Introduction:

The sample can be introduced into the mass spectrometer via direct infusion or coupled

with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid

Chromatography (LC-MS).
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For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent.

Ionization:

Electron Impact (EI) is a common ionization technique for small, volatile molecules.[4]

Electrospray Ionization (ESI) is a softer ionization method suitable for a wider range of

compounds and is often used with LC-MS.

Mass Analysis:

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).[4]

Detection:

The separated ions are detected, and their abundance is plotted against their m/z ratio to

generate a mass spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

2-Methoxy-4-(trifluoromethyl)benzaldehyde.
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Caption: Experimental workflow for the spectroscopic analysis of 2-Methoxy-4-
(trifluoromethyl)benzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of-2-methoxy-4-trifluoromethyl-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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